molecular formula C19H17BrFN3O4S B2834817 5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide CAS No. 920194-03-2

5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2834817
CAS RN: 920194-03-2
M. Wt: 482.32
InChI Key: KGLIXLVAFCKRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17BrFN3O4S and its molecular weight is 482.32. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

Photophysical and Photochemical Properties for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which share structural similarities with 5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide, highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic mechanisms. The research indicates a remarkable potential for these derivatives as Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Application

Enzyme Inhibition Potential

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated by Riaz (2020) for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research reveals the therapeutic potential of these compounds in treating conditions related to enzyme dysfunction, offering insights into the broader applications of derivatives like 5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide in medicinal chemistry (Riaz, 2020).

Antioxidant Activity

Antioxidant Activity of Bromophenols

Li, Li, Gloer, and Wang (2011) isolated bromophenol derivatives from marine red algae, demonstrating potent antioxidant activities. These compounds, structurally related to 5-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide, exhibit strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases and the oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Mechanism of Action

properties

IUPAC Name

5-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3O4S/c1-27-17-8-4-14(20)12-18(17)29(25,26)22-10-11-28-19-9-7-16(23-24-19)13-2-5-15(21)6-3-13/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLIXLVAFCKRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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